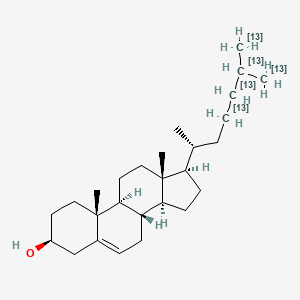
1-(3-Methylquinoxalin-2-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “1-(3-Methylquinoxalin-2-YL)ethanol” involves alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . This process affords a mixture of O-alkylated and N-alkylated 3-methylquinoxaline .Molecular Structure Analysis
The molecular structure of “1-(3-Methylquinoxalin-2-YL)ethanol” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “1-(3-Methylquinoxalin-2-YL)ethanol” is solid . Its molecular weight is 186.21 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Experimental and Theoretical Investigations
Research on quinoxaline derivatives, including compounds structurally similar to 1-(3-Methylquinoxalin-2-YL)ethanol, demonstrates their significant biological activity, facilitating advancements in both chemical and pharmaceutical sciences. For instance, the study of 1-ethyl-3-methylquinoxaline-2-thione through experimental methods like X-ray diffraction and UV-Visible absorption spectroscopy, coupled with theoretical DFT calculations, elucidates the compound's stable conformation and solvation effects. This research underlines the potential of quinoxaline derivatives in biomedical applications by providing insights into their molecular interactions and charge transfer mechanisms (Benallal et al., 2020).
Organic Synthesis and Reaction Mechanisms
Quinoxaline derivatives are explored for their versatility in organic synthesis. An efficient method developed for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol showcases the reactive adaptability of quinoxaline compounds under oxidative conditions. This method, through a cascade of bromination and aldol condensation, offers a pathway to synthesize complex molecular structures, underscoring the role of quinoxaline derivatives in facilitating organic transformations (Chauhan et al., 2017).
Supercritical Fluids in Pharmaceutical Synthesis
The use of supercritical ethanol as a solvent for synthesizing pharmaceutical intermediates like 2-methyl-4-hydroxyquinoline demonstrates the potential for green chemistry applications. This approach highlights the efficiency of using ethanol in high-temperature conditions to achieve rapid synthesis while minimizing the environmental impact of pharmaceutical production processes (Takebayashi et al., 2016).
Biocatalysis for Chiral Alcohol Production
The asymmetric bioreduction of quinoxaline ketones to enantiomerically pure alcohols using biocatalysts like Daucus carota highlights an eco-friendly approach to synthesizing chiral alcohols. This methodology not only provides a sustainable pathway to obtain optically pure compounds but also showcases the pharmaceutical relevance of quinoxaline derivatives in producing drug molecules with specific chiral configurations (Meshram et al., 2019).
Applications in Sensor Technology
Quinoxaline derivatives are employed in the development of selective chemosensors, exemplified by the synthesis of a novel compound for Eu3+ detection. This research demonstrates the utility of quinoxaline-based compounds in environmental and medical applications, where their unique electronic properties facilitate the detection of metal ions with high specificity and efficiency (Qiu, 2012).
Safety And Hazards
The safety data sheet for “1-(3-Methylquinoxalin-2-YL)ethanol” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment, and avoid letting the chemical enter drains .
Orientations Futures
Quinoxalin-2(1H)-ones, including “1-(3-Methylquinoxalin-2-YL)ethanol”, have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Propriétés
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWWPQTCFVNAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679191 |
Source


|
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylquinoxalin-2-YL)ethanol | |
CAS RN |
104217-24-5 |
Source


|
| Record name | α,3-Dimethyl-2-quinoxalinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104217-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)




